Lumisterol 3 Lumisterol 3 Lumisterol 3 is a Delta(5),Delta(7)-sterol, a 3beta-sterol and a 3beta-hydroxy-Delta(5)-steroid.
Brand Name: Vulcanchem
CAS No.: 5226-01-7
VCID: VC21349211
InChI: InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3/t19-,21+,23-,24+,25-,26-,27-/m1/s1
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Molecular Formula: C27H44O
Molecular Weight: 384.6 g/mol

Lumisterol 3

CAS No.: 5226-01-7

Cat. No.: VC21349211

Molecular Formula: C27H44O

Molecular Weight: 384.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Lumisterol 3 - 5226-01-7

CAS No. 5226-01-7
Molecular Formula C27H44O
Molecular Weight 384.6 g/mol
IUPAC Name (3S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3/t19-,21+,23-,24+,25-,26-,27-/m1/s1
Standard InChI Key UCTLRSWJYQTBFZ-XMVWLVNMSA-N
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3C2=CC=C4[C@]3(CC[C@@H](C4)O)C)C
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Appearance White to Off-White Solid
Melting Point 43-46°C

Chemical Structure and Properties

Chemical Identity

Lumisterol 3 is classified as a Delta(5),Delta(7)-sterol, a 3beta-sterol, and a 3beta-hydroxy-Delta(5)-steroid with the molecular formula C27H44O . It is also known by several synonyms including 5226-01-7 (CAS number), Cholecalciferol Impurity C, and 9beta,10alpha-Cholesta-5,7-dien-3beta-ol . The structure of Lumisterol 3 is characterized by a specific stereochemistry where it exists as a stereoisomer of 7-dehydrocholesterol (7-DHC) with a 9β,10α-configuration .

Physical and Chemical Properties

Lumisterol 3 exhibits specific physicochemical properties that influence its behavior in biological systems. The table below summarizes these key properties:

PropertyValueReference
Molecular Weight384.6 g/mol
Exact Mass384.339216023 Da
XLogP3-AA8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count5
Physical FormSolid
ColorWhite to Pale Yellow
Melting Point74-76°C
pKa14.91±0.70 (Predicted)
SolubilitySlightly soluble in Chloroform, Ethyl Acetate, and Methanol (when heated)

The compound's relatively high XLogP3-AA value of 8 indicates significant lipophilicity, which affects its distribution in tissues and cellular compartments . The limited hydrogen bond donors and acceptors, combined with its solubility profile, suggest challenges for formulation in aqueous solutions.

Biosynthesis and Photochemistry

Formation in Human Skin

Lumisterol 3 is synthesized in the epidermis through a photochemical process involving 7-dehydrocholesterol (7-DHC) and UVB radiation . The pathway begins when UVB radiation (280-320 nm spectrum) breaks the C9-C10 bond in the B ring of 7-DHC, forming previtamin D3 . During prolonged UVB exposure, previtamin D3 undergoes photoisomerization to form Lumisterol 3 and Tachysterol 3 .

This conversion is a protective mechanism that prevents vitamin D toxicity during extended sun exposure . When human skin is chronically exposed to ultraviolet radiation, the synthesis of previtamin D3 reaches a plateau at approximately 10-15% of the original 7-DHC content, and previtamin D3 is then photoisomerized to biologically inert isomers including Lumisterol 3 .

The conversion of previtamin D3 to Lumisterol 3 involves reformation of the C9-C10 bond but in a 9β,10α-configuration, making it a stereoisomer of 7-DHC . This structural change significantly alters its biological properties compared to vitamin D3.

Photochemical Equilibrium

Tachysterol 3 (T3) is more photoreactive than the other isomers, and sunlight drives the conversion of T3 to Lumisterol 3 via previtamin D3. As a result, Lumisterol 3 becomes the major photoisomer observed in human skin after prolonged UVB exposure . This photochemical equilibrium represents an elegant biological control mechanism regulating vitamin D production.

Metabolism

Metabolism by CYP27A1

Another cytochrome P450 enzyme, CYP27A1, also metabolizes Lumisterol 3, producing three major hydroxy-metabolites:

  • 25-hydroxy-Lumisterol 3 (25(OH)L3)

  • (25R)27-hydroxy-Lumisterol 3 ((25R)27(OH)L3)

  • (25S)27-hydroxy-Lumisterol 3 ((25S)27(OH)L3)

In Vivo Evidence of Metabolism

The metabolic pathways for Lumisterol 3 have been confirmed in various biological systems. In an experiment using pig adrenal fragments, researchers detected the formation of 20,22-dihydroxy-L3, 22-hydroxy-L3, 24-hydroxy-L3, and pregnalumisterol (pL) by LC/MS analysis . This provided clear evidence that tissues expressing CYP11A1 can metabolize Lumisterol 3 in physiological conditions.

These metabolic pathways have been observed to operate in cultured skin cells, placenta, and adrenal glands incubated ex vivo, and the resulting products have been identified in human epidermis, serum, placenta, and pig adrenal glands . This widespread distribution suggests important physiological roles for Lumisterol 3 metabolites.

Biological Activities

Photoprotective Properties

Recent research has revealed that Lumisterol 3 and its hydroxy-derivatives exert significant photoprotective effects in skin cells . These protective mechanisms include:

  • Induction of intracellular free radical scavenging

  • Attenuation and repair of DNA damage

  • Activation of the NRF2-regulated antioxidant response

  • Promotion of p53-phosphorylation and its translocation to the nucleus

  • Induction of DNA repair mechanisms

These findings position Lumisterol 3 and its derivatives as promising photoprotective agents, potentially useful in preventing UVB-induced skin damage.

Cellular Effects and Molecular Targets

Lumisterol 3 and its derivatives exhibit various cellular effects, including:

  • Anti-proliferative activity

  • Anti-inflammatory properties

  • Anti-cancer effects

  • Pro-differentiation properties

The inhibition of keratinocyte proliferation by Lumisterol 3 suggests it may play a role in regulating epidermal proliferation and differentiation under physiological conditions . This activity indicates that sunlight provides vitamin D3 photoproducts, including Lumisterol 3, that directly regulate skin function.

Molecular Mechanisms of Action

The molecular mechanisms underlying the biological activities of Lumisterol 3 derivatives involve interactions with several nuclear receptors:

  • Retinoid-related orphan receptors (ROR)α and γ, where they act as inverse agonists

  • Arylhydrocarbon receptor (AhR), where they function as agonists

  • Non-genomic pocket of the vitamin D receptor (VDR)

The interaction of different Lumisterol 3 derivatives with these receptors depends on the structural localization of hydroxyl groups, which defines their specificity and affinity . This allows for diverse biological effects through multiple signaling pathways.

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